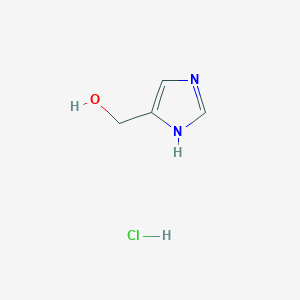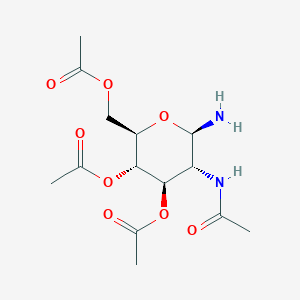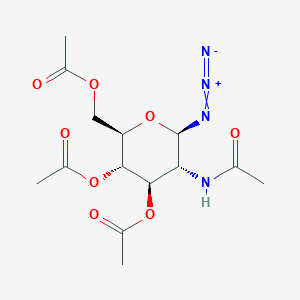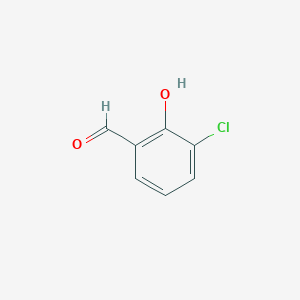
3-氯-2-羟基苯甲醛
描述
3-Chloro-2-hydroxybenzaldehyde is a compound of interest due to its unique structure that allows for diverse chemical reactions and applications in organic synthesis. The presence of a chloro and a hydroxy group on the benzaldehyde framework enables selective functionalization and has implications for the synthesis of complex molecules.
Synthesis Analysis
3-Chloro-2-hydroxybenzaldehyde can be synthesized through various methods, including the reaction of 2-hydroxybenzaldehydes with internal and terminal alkynes using a rhodium-based catalyst system. This process involves the cleavage of the aldehyde C–H bond, producing 2-alkenoylphenols with good to excellent yields. The regioselectivity of this reaction is influenced by the substituents on the acetylene, highlighting the directing effect of an oxygen function on the propargylic position (Kokubo et al., 1999).
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-hydroxybenzaldehyde has been analyzed through vibrational and ab initio studies, revealing distinct conformers due to the position of the chlorine atom. Intramolecular hydrogen bonding plays a significant role in the dimerization process, affecting the molecule's spectral features. These structural insights are crucial for understanding the compound's reactivity and properties (Yenagi et al., 2010).
Chemical Reactions and Properties
3-Chloro-2-hydroxybenzaldehyde undergoes various chemical reactions, including hydroxyalkylation with aromatics in the presence of BF3-H2O. This catalytic system allows for efficient synthesis of triarylmethanes and diarylmethylbenzaldehydes, showcasing the compound's versatility in organic synthesis (Prakash et al., 2009).
科学研究应用
NMR Spectral Study: 氯化的3,4-二羟基苯甲醛,与3-氯-2-羟基苯甲醛密切相关,在水性碱性溶液中显示出独特的17O核磁共振光谱特征。这表明它们在合成苯酚负离子(Kolehmainen et al., 1995)方面具有潜在用途。
Vibrational Modes: 类似于2-氯-3-羟基苯甲醛的异构体表现出强烈的氢键作用、二聚化和独特的振动模式,这对于各种分析应用(Yenagi et al., 2010)可能至关重要。
Vasculoprotective Effects: 3-羟基苯甲醛(3-HBA),一种类似于3-氯-2-羟基苯甲醛的化合物,显示出对血管平滑肌细胞增殖和内皮细胞炎症的保护作用,表明具有潜在的医学应用(Kong et al., 2016)。
Oxidative Polycondensation: 氧化聚缩反应可用于合成富含苯基的寡聚-3-羟基苯甛,这种产物具有适用于各种应用的热性能(Mart et al., 2006)。
Luminescence Properties: 与3-氯-2-羟基苯甲醛密切相关的2-羟基苯甲醛配体具有有趣的发光性能。其铼(I)配合物表现出受金属配位影响的光物理行为(Barbazán et al., 2008)。
Drinking Water Production: 从结构类似于3-氯-2-羟基苯甲醛的3,4,5-三甲氧基苯甲醛生成的某些化合物可能影响饮用水生产(Långvik & Hormi, 1994)。
Analytical Chemistry: 已开发出一种方法来确定样品中2-、3-和4-羟基苯甲醛的混合物,这对于分析含有3-氯-2-羟基苯甲醛的未知样品可能是相关的(Nørgaard & Ridder, 1994)。
Aldehyde C-H Bond Cleavage: 一种基于铑的催化系统有效地裂解醛的C-H键,产生2-烯酰基酚,其区域选择性受乙炔取代基影响。这对于类似于3-氯-2-羟基苯甲醛的化合物可能是相关的(Kokubo et al., 1999)。
Supercritical Carbon Dioxide Solubility: 3-羟基苯甲醛(3-HBA)在超临界二氧化碳中的平衡溶解度在三元系统中得到增强,这对于涉及3-氯-2-羟基苯甲醛的过程可能是重要的(Wu et al., 2016)。
安全和危害
3-Chloro-2-hydroxybenzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and may be harmful if swallowed . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion, inhalation, and contact with skin, eyes, and clothing .
属性
IUPAC Name |
3-chloro-2-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHOPUBZLWVZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334102 | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-hydroxybenzaldehyde | |
CAS RN |
1927-94-2 | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

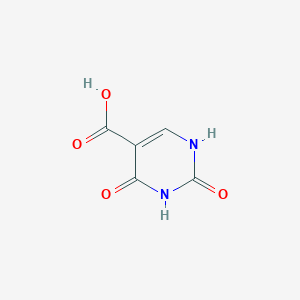


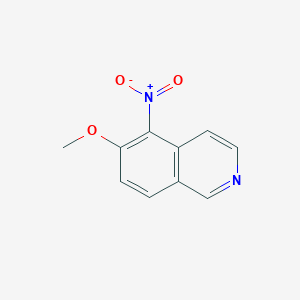
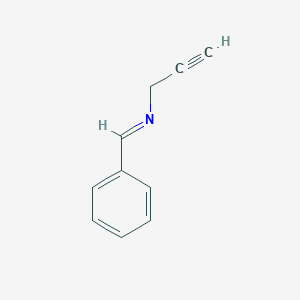
![N-[(2R,3R,4S,5R)-3,5,6-trihydroxy-1-oxo-4-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B16246.png)
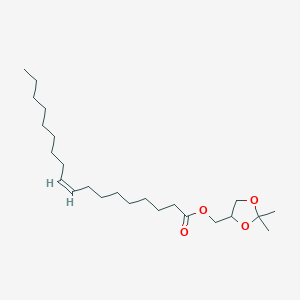
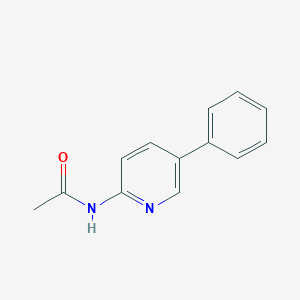


![3-[Dimethyl-[3-[(4-octylbenzoyl)amino]propyl]azaniumyl]propane-1-sulfonate](/img/structure/B16269.png)
